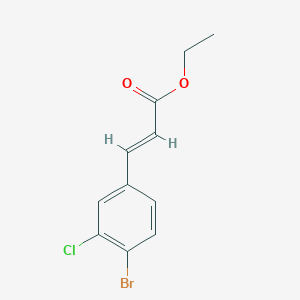
Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol with concentrated hydrochloric acid . Another example is the synthesis of ethyl 4-(4-bromophenyl)butanoate, which involves various chemical reactions .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate are not available, similar compounds like pinacol boronic esters are known to undergo catalytic protodeboronation .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
- Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate has been utilized in the synthesis of tri- and tetra-cyclic heterocycles through radical cyclization reactions. This process involves alkylation of azoles such as imidazoles, pyrroles, indoles, and pyrazoles to form radical precursors, eventually yielding new 6-membered rings attached to the azoles (Allin et al., 2005).
Crystal and Molecular Structure Studies
- The compound has been the subject of crystal and molecular structure studies. Researchers have explored its crystal and molecular structures using X-ray diffraction, contributing to a deeper understanding of its physical properties and potential applications in various fields (Kaur et al., 2012).
Reaction with Ammonia and Primary Amines
- It reacts with ammonia and primary amines to produce 6-substituted 3-alkyl(aryl)-1-methyl-1'2-dihydropyrrolo[3'4-c]pyridin-7-ones. This reaction demonstrates its versatility in organic synthesis and the potential to create diverse chemical structures (Nadzhafova, 2002).
Synthesis of Cyclohexene Derivatives
- This compound is used in the synthesis of various cyclohexene derivatives. These derivatives have significant potential in fields like materials science and pharmaceuticals due to their unique chemical properties (Sapnakumari et al., 2014).
Corrosion Inhibition Properties
- Derivatives of this compound have been studied as corrosion inhibitors. Their effectiveness in protecting metals like mild steel highlights their potential industrial applications, particularly in the field of corrosion science (Dohare et al., 2017).
Application in Nonlinear Optics
- The compound's derivatives have been explored for their ultrafast nonlinear optical properties. This research is significant in the development of materials for optical technologies, such as organic saturable absorbers used in laser systems (Rashmi et al., 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two distinct chemical entities .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . In this process, the palladium catalyst undergoes oxidation as it forms a new bond with an electrophilic organic group. Subsequently, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been involved in the synthesis of biaryl molecules, which have interesting medicinal properties .
Result of Action
A compound with a similar structure, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1h-pyrazol-1-yl) benzenesulfonamide (b4), has been shown to have a nontoxic acetylcholinesterase (ache) inhibitory effect .
Propiedades
IUPAC Name |
ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQCMNLDCZKIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693655 | |
| Record name | Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23258-01-7 | |
| Record name | Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416172.png)


![(11aR)-10,11,12,13-Tetrahydro-5-OH-3,7-di-2-naphthalenyl-5-oxide-diindeno[7,1-de:1',7'-fg] [1,3,2]dioxaphosphocin 98%, 99% ee](/img/structure/B6416193.png)
![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)
![2-(4-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416202.png)
![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)


![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)


